molecular formula C5H5ClF3N3O2S B13214129 4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride

4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13214129
M. Wt: 263.63 g/mol
InChI Key: LMVAOLCBIWOYOP-UHFFFAOYSA-N
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Description

4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a triazole ring, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Catalysts such as palladium and copper may be used to facilitate certain reactions, particularly in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which can have diverse applications in pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, triazole ring, and sulfonyl chloride group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C5H5ClF3N3O2S

Molecular Weight

263.63 g/mol

IUPAC Name

4-ethyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C5H5ClF3N3O2S/c1-2-12-3(5(7,8)9)10-11-4(12)15(6,13)14/h2H2,1H3

InChI Key

LMVAOLCBIWOYOP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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